N-[(4-methylphenyl)sulfonyl]-N-phenylglycine
Description
Properties
IUPAC Name |
2-(N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-12-7-9-14(10-8-12)21(19,20)16(11-15(17)18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRNEOSZRFEACP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)sulfonyl]-N-phenylglycine typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylglycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)sulfonyl]-N-phenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemical Applications
Organic Synthesis
N-[(4-methylphenyl)sulfonyl]-N-phenylglycine serves as a valuable reagent in organic synthesis. It is utilized as an intermediate for the preparation of more complex molecules. The sulfonyl group enhances the compound's reactivity, facilitating various chemical transformations such as oxidation, reduction, and substitution reactions.
Reagent Properties
The compound's unique structure allows it to act as a building block for synthesizing other sulfonamides and related compounds. Its ability to form strong interactions with amino acid residues makes it particularly useful in enzyme inhibition studies.
Biological Applications
Enzyme Inhibition Studies
Research has indicated that this compound can act as an enzyme inhibitor. The mechanism involves the sulfonyl group interacting with specific enzymes, which can lead to decreased enzyme activity. This property is significant for drug development targeting various biological pathways.
Potential Therapeutic Properties
The compound has been investigated for its anti-inflammatory and antimicrobial activities. Preliminary studies suggest that it may inhibit certain bacterial growth and modulate inflammatory responses, making it a candidate for therapeutic applications in treating infections and inflammatory diseases.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features allow it to be modified into derivatives with enhanced biological activity. For instance, modifications to the phenyl group can yield compounds with improved efficacy against specific targets in cancer therapy .
Case Studies
Several studies have highlighted the efficacy of sulfonamide derivatives in treating various conditions. For example, derivatives of this compound have shown promise in preclinical models for their ability to inhibit tumor growth in specific cancer types .
Industrial Applications
Production of Specialty Chemicals
Industrially, this compound is used in the synthesis of specialty chemicals and agrochemicals. Its role as an intermediate in the production of pharmaceuticals underscores its importance in chemical manufacturing processes.
Summary of Findings
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Chemistry | Reagent in organic synthesis | Acts as a building block for more complex molecules |
| Biological Research | Enzyme inhibition | Modulates enzyme activity; potential therapeutic uses |
| Medicinal Chemistry | Drug development | Investigated for anti-inflammatory and antimicrobial properties |
| Industrial Chemistry | Production of specialty chemicals | Used as an intermediate in pharmaceutical synthesis |
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)sulfonyl]-N-phenylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-tosylbenzenesulfonamide
- N-(4-methylphenyl)sulfonylmethanesulfonamide
- 3′-Demethyl-3′-N-(4-methylphenyl)sulfonylazithromycin
Uniqueness
N-[(4-methylphenyl)sulfonyl]-N-phenylglycine stands out due to its unique combination of a sulfonyl group and a glycine moiety, which imparts distinct chemical and biological properties.
Biological Activity
N-[(4-methylphenyl)sulfonyl]-N-phenylglycine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the compound's structure, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NO3S, with a molecular weight of approximately 317.38 g/mol. The compound features a sulfonamide group, which enhances its reactivity and biological activity. Its structure allows for interactions with various biological macromolecules, particularly in neurotransmitter systems.
This compound primarily acts as an inhibitor of glycine transporters, which are crucial for maintaining glycine levels in the central nervous system. By modulating these transporters, the compound can influence synaptic transmission, potentially offering therapeutic benefits for neurological disorders such as schizophrenia and epilepsy.
Table 1: Structural Features and Biological Implications
| Compound | Structural Features | Biological Implications |
|---|---|---|
| This compound | Sulfonamide group, phenyl moiety | Glycine transporter inhibition, modulation of neurotransmitter systems |
| N-[(4-chlorophenyl)sulfonyl]-N-phenylglycine | Similar sulfonamide structure | Potential differences in pharmacokinetics due to chlorine substitution |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, particularly through glycine transporters. This modulation can enhance cognitive functions and synaptic plasticity .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.
- Enzyme Inhibition : The sulfonamide group allows for potential interactions with various enzymes, which could lead to applications in drug development targeting specific pathways .
Case Studies
A notable study investigated the effects of this compound on cognitive functions in animal models. The results indicated that administration of the compound led to improved performance in tasks requiring memory and learning, suggesting its potential use in treating cognitive impairments associated with psychiatric disorders.
Another study focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, indicating its role as a modulator of inflammatory responses .
Table 2: Summary of Case Studies
| Study | Focus | Findings |
|---|---|---|
| Cognitive Function Study | Effects on memory and learning | Improved performance in cognitive tasks |
| Anti-inflammatory Study | Cytokine modulation | Significant reduction in pro-inflammatory cytokines |
Q & A
Q. Optimization Strategies :
- Use response surface methodology (RSM) to model temperature, solvent ratio, and reaction time.
- Monitor intermediates via TLC or HPLC to minimize byproduct formation .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methylphenyl sulfonyl vs. phenyl groups) and detect impurities. Peaks at δ 2.4–2.6 ppm (CH₃ on 4-methylphenyl) and δ 7.2–7.8 ppm (aromatic protons) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 335.37) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and quantify degradation products under accelerated stability testing .
Advanced: How do structural modifications, such as varying substituents on the phenyl rings, influence the biological activity of this compound derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Introducing chloro or nitro groups at the para-position enhances enzyme inhibition (e.g., COX-2) by increasing electrophilicity. For example, a 3-chloro-4-methylphenyl variant showed 2× higher anti-inflammatory activity compared to the parent compound .
- Methoxy Substitutions : Ortho-methoxy groups improve solubility but reduce membrane permeability, as seen in analogues with logP values decreasing from 2.8 to 2.2 .
- Validation : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities, followed by in vitro assays (e.g., IC₅₀ measurements) .
Advanced: What strategies can resolve contradictions in reported biological activities of sulfonyl glycine derivatives across different studies?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., ATP-based viability assays) to minimize variability .
- Data Normalization : Report activities as % inhibition relative to positive controls (e.g., aspirin for COX inhibition) to account for baseline differences .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends, such as dose-dependent cytotoxicity thresholds (e.g., EC₅₀ = 50–100 μM in cancer cell lines) .
Basic: What are the key physical and chemical properties of this compound that impact its experimental handling and formulation?
Methodological Answer:
- Solubility : Poor aqueous solubility (0.1 mg/mL in water) necessitates DMSO or ethanol as solvents for biological assays. Solubility increases at pH >8 due to deprotonation of the glycine carboxylate .
- Stability : Degrades under UV light (t₁/₂ = 48 hours in sunlight); store in amber vials at –20°C. Stable in dry conditions for >6 months .
- Melting Point : 180–182°C (sharp) indicates high crystallinity, validated via DSC .
Advanced: How can computational modeling guide the design of this compound analogues with enhanced target specificity?
Methodological Answer:
- Pharmacophore Modeling : Define essential features (e.g., sulfonyl group for H-bonding, phenyl rings for π-π stacking) using Schrödinger’s Phase .
- ADMET Prediction : Use SwissADME to optimize logP (<3) and polar surface area (>80 Ų) for blood-brain barrier penetration .
- Synthetic Prioritization : Rank analogues by docking scores (e.g., ΔG < –8 kcal/mol for kinase targets) before synthesis .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol-water (7:3 v/v) at 60°C, achieving 70–80% recovery with >99% purity .
- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (1:4) eluent. Monitor fractions via TLC (Rf = 0.3) .
- Centrifugal Partition Chromatography (CPC) : For scale-up, a solvent system of heptane/ethyl acetate/methanol/water (3:5:3:5) achieves 95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
